3-(Cyclopropylmethoxy)propan-1-ol

Description

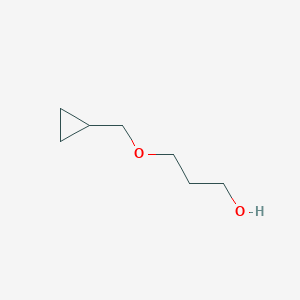

3-(Cyclopropylmethoxy)propan-1-ol is a mono-alcohol and ether derivative with the molecular formula C₇H₁₄O₂ (calculated molecular weight: 130.18 g/mol). Its structure comprises a propan-1-ol backbone (HO-CH₂CH₂CH₂-) with a cyclopropylmethoxy group (-O-CH₂-cyclopropyl) substituted at the third carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as pharmaceuticals or agrochemicals. Its presence in building block catalogs (e.g., Enamine Ltd ) underscores its role in facilitating nucleophilic substitutions or oxidation reactions due to its alcohol and ether functionalities.

Propriétés

IUPAC Name |

3-(cyclopropylmethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-1-5-9-6-7-2-3-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTKJTHQKACWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propan-1-ol typically involves the reaction of cyclopropylmethanol with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopropylmethanol attacks the carbon atom of 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclopropylmethoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed

Oxidation: Cyclopropylmethoxypropanal or cyclopropylmethoxypropanoic acid.

Reduction: Cyclopropylmethoxypropane.

Substitution: Cyclopropylmethoxypropyl chloride or cyclopropylmethoxypropylamine.

Applications De Recherche Scientifique

3-(Cyclopropylmethoxy)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(Cyclopropylmethoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

3-Cyclopropylpropan-1-ol (CAS 5618-01-9)

- Key Differences: Lacks the ether linkage present in the target compound.

- Applications : Likely used in hydrophobic moiety introductions or as a chiral building block.

3-(5-Bromopyridin-3-yloxy)-propan-1-ol

- Key Differences: Contains a bromopyridine substituent, enhancing aromaticity and electrophilic reactivity.

- Applications : Intermediate in synthesizing bioactive molecules or ligands for metal catalysts.

3-(1H-Imidazol-5-yl)propan-1-ol

- Key Differences : The imidazole ring introduces basicity and metal-coordination capability, absent in the target compound. This enhances its utility in coordination chemistry or enzyme-targeted drug design .

- Applications: Potential use in antifungal or antiviral agents due to imidazole’s bioactivity.

Physicochemical Properties

- Polarity : this compound > 3-Cyclopropylpropan-1-ol (due to the ether’s dipole moment).

- Solubility : The bromopyridine derivative () is less water-soluble than the target compound due to its aromatic bromide group.

Activité Biologique

3-(Cyclopropylmethoxy)propan-1-ol is an organic compound with notable biological activity and potential applications in medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄O₂, featuring a cyclopropyl group linked to a methoxy group and a propanol chain. This unique structure contributes to its reactivity and interaction with biological systems.

Synthesis

The compound can be synthesized through a nucleophilic substitution reaction involving cyclopropylmethanol and 3-chloropropanol, typically in the presence of sodium hydride as a base. This process yields the desired compound with high purity and yield, suitable for further applications in research and industry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The cyclopropyl moiety introduces strain into the molecule, enhancing its reactivity. This can lead to alterations in enzyme activity or receptor binding, potentially influencing various biochemical pathways.

Pharmacological Applications

Research indicates that this compound may have applications in drug development, particularly as a building block for pharmaceuticals targeting cardiovascular diseases and cancer. Its structural properties allow it to function as an intermediate in synthesizing more complex bioactive compounds .

Case Studies and Research Findings

1. Cancer Treatment Potential

A study investigated the use of this compound in treating cancer. The compound was shown to modulate immune responses by affecting regulatory T cells, suggesting its potential as an immunotherapeutic agent .

2. Enzyme Interactions

In vitro studies have demonstrated that this compound can interact with specific enzymes involved in metabolic pathways. For instance, it has shown promise as a substrate for lipase B from Candida antarctica, indicating its utility in biocatalytic processes .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cancer Treatment | Modulates immune responses; potential immunotherapeutic agent |

| Enzyme Interaction | Substrate for lipase B; involvement in metabolic pathways |

| Synthesis Applications | Intermediate for complex pharmaceuticals; potential cardiovascular applications |

Q & A

Q. What are the established synthetic routes for 3-(Cyclopropylmethoxy)propan-1-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves etherification between a propanol derivative and cyclopropylmethyl bromide under basic conditions. For example, a protocol adapted from related compounds (e.g., methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate) uses potassium carbonate (K₂CO₃) as a base in acetonitrile at 40°C for 18 hours. Key optimization parameters include:

- Temperature control : Elevated temperatures (40–60°C) enhance reaction rates but may increase side reactions.

- Solvent selection : Polar aprotic solvents like acetonitrile improve nucleophilicity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product (18% yield reported in analogous syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ether linkage and cyclopropyl group integration. For example, cyclopropyl protons appear as distinct multiplet signals near δ 0.5–1.5 ppm.

- X-ray crystallography : Resolves spatial configuration, as demonstrated in structurally related compounds (e.g., dihedral angles between aromatic and cyclopropyl moieties ≈60°) .

- FT-IR : Identifies hydroxyl (≈3300 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be achieved, and what analytical methods validate this?

Methodological Answer:

- Asymmetric synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation, critical for pharmaceutical intermediates.

- Validation :

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC).

- Polarimetry : Measures specific rotation to quantify enantiomeric excess (ee).

- X-ray diffraction : Confirms absolute configuration, as in studies on PDE4 inhibitors where enantiopurity directly impacts biological activity .

Q. What strategies mitigate byproduct formation during the etherification of this compound?

Methodological Answer:

- Stoichiometric control : Limit excess cyclopropylmethyl bromide to prevent alkylation of unintended nucleophiles.

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

- In situ monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely termination to minimize hydrolysis byproducts .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states and electron density maps to predict regioselectivity. For example, calculations on analogous compounds reveal nucleophilic attack preferences at the less sterically hindered carbon of the cyclopropyl group.

- Solvent effect simulations : COSMO-RS predicts solvation energies, guiding solvent selection (e.g., acetonitrile vs. DMF) to stabilize intermediates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Comparative assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays at fixed pH and temperature).

- Structural validation : Use X-ray crystallography to confirm compound identity, as impurities or stereochemical variations (e.g., unwanted enantiomers) may explain conflicting bioactivity data .

- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., chlorophenyl or fluorophenyl analogs) to identify trends in substituent effects .

Application-Oriented Questions

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer:

- Enzyme kinetics : The compound’s hydroxyl and ether groups facilitate hydrogen bonding with active sites. For example, in PDE4 inhibition studies, derivatives of similar structures show IC₅₀ values in the nanomolar range, measured via fluorescence-based assays .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses, guiding rational design of inhibitors with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.